Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
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Overview
Description
Synthesis Analysis
- Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate derivatives have been synthesized through reactions involving 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, showing solid-state fluorescence properties (Chunikhin & Ershov, 2021).
- The compound and its derivatives, such as (Z)-ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate, have been synthesized via multi-step reactions, with structures determined by 1H-NMR spectroscopy and X-ray analysis (Tulyasheva et al., 2005).
Molecular Structure Analysis
- The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate revealed that its six-membered 1,3-dithiane ring adopts a twist-boat conformation (Boukhedena et al., 2018).
Chemical Reactions and Properties
- The compound participates in various reactions, including cyclocondensation with aromatic esters bearing labile halogen, leading to fused heterocycles (Dar'in, Ivanov, & Lobanov, 2015).
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement illustrates its application in synthesizing hydroxamic acids and ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
- The physical properties of ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate and its derivatives, particularly their crystallographic structures and conformations, have been extensively studied, revealing details like twist-boat conformations and intermolecular interactions (Boukhedena et al., 2018).
Chemical Properties Analysis
- The compound's chemical properties, such as fluorescence and reactivity in various chemical reactions, have been a subject of research, demonstrating its versatility in synthetic chemistry (Chunikhin & Ershov, 2021).
Scientific Research Applications
1. Corrosion Inhibition
- Application Summary: Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate (ECDYA) has been used as a corrosion inhibitor for carbon steel in acidic solutions .
- Methods of Application: The inhibitive action of ECDYA on carbon steel corrosion in 1 M HCl and 0.5 M H2SO4 aqueous solutions was examined using different corrosion evaluation methods, such as weight loss, potentiodynamic polarisation, and electrochemical impedance spectroscopy .
- Results: The results showed that the inhibitory character of ECDYA increases with the concentration but is inversely related to the temperature. The compound was found to be a mixed inhibitor, and its inhibiting effect was interpreted through its adsorption on the metal surface .
2. Crystal Structure Analysis
- Application Summary: The crystal structure of Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been analyzed .
- Methods of Application: The crystal structure was determined using X-ray crystallography .
- Results: The compound was found to contain a 1,3-dithiane ring which has a twist-boat conformation. The dihedral angle between the mean planes of the ethyl acetate group and the dithiane ring is 17.56 (13) .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOJLHONQPUKAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1OCCO1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377590 |
Source
|
Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |
CAS RN |
121020-70-0 |
Source
|
Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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